Physicochemical Profiling and Synthetic Utility of 1,4-Bis(4-chlorophenyl)piperazine: A Technical Guide
Physicochemical Profiling and Synthetic Utility of 1,4-Bis(4-chlorophenyl)piperazine: A Technical Guide
Introduction & Chemical Identity
1,4-Bis(4-chlorophenyl)piperazine (CAS: 3367-54-2) is a symmetrical diarylpiperazine derivative that serves as a critical structural motif in medicinal chemistry. The piperazine core is a privileged scaffold in drug discovery, frequently utilized to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and target-binding affinity. As a bis-arylated compound, it presents unique physicochemical challenges and opportunities, particularly acting as a robust intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including broad-spectrum triazole antifungals.
Physicochemical Profiling & Causality
Understanding the physicochemical properties of 1,4-bis(4-chlorophenyl)piperazine is essential for optimizing both its synthetic handling and its formulation potential. The symmetrical bis-aryl substitution fundamentally alters the electronic and steric environment of the piperazine ring 1.
The table below summarizes the core quantitative data and explains the causality behind how these metrics influence experimental behavior:
| Property | Value | Causality / Implication |
| Molecular Weight | 307.22 g/mol | Optimal for small-molecule drug design; strictly complies with Lipinski's Rule of 5, ensuring favorable baseline pharmacokinetics. |
| XLogP3 | 4.9 | Extremely high lipophilicity. This necessitates the use of strong polar aprotic solvents (e.g., DMSO, DMF) during synthesis and dictates high membrane permeability. |
| Topological Polar Surface Area (TPSA) | 6.5 Ų | The near-absence of polarity indicates an excellent theoretical potential for blood-brain barrier (BBB) penetration and intracellular accumulation. |
| Hydrogen Bond Donors | 0 | The lack of N-H or O-H bonds severely limits hydration shell formation, resulting in near-zero aqueous solubility. |
| Hydrogen Bond Acceptors | 2 | Provided exclusively by the sterically hindered tertiary amine nitrogens within the piperazine ring. |
| Rotatable Bonds | 2 | High structural rigidity. The restricted conformational freedom minimizes the entropic penalty upon binding to hydrophobic enzyme pockets. |
Synthetic Pathways & Mechanistic Insights
The synthesis of 1,4-bis(4-chlorophenyl)piperazine relies on the exhaustive N-arylation of anhydrous piperazine. Because the first arylation significantly reduces the nucleophilicity of the remaining secondary amine, forcing conditions are required to achieve the bis-arylated target product 2.
Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective: To achieve selective bis-arylation of piperazine by exploiting the differential leaving group ability of halogens.
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Reagent Preparation: In a dry, round-bottom flask, dissolve 10.0 g of anhydrous piperazine in 100 mL of dimethyl sulfoxide (DMSO). Causality: DMSO is a polar aprotic solvent that effectively solvates the lipophilic reactants and stabilizes the polar transition state of the SNAr reaction without hydrogen bonding to the nucleophile.
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Electrophile Addition: Add 46.67 g of 1-bromo-4-chlorobenzene to the solution. Causality: Bromine is a vastly superior leaving group compared to chlorine. This allows for selective substitution at the brominated position, leaving the para-chloro substituent intact. A stoichiometric excess ensures complete conversion.
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Base Integration: Introduce anhydrous potassium carbonate ( K2CO3 ). Causality: The base acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the piperazine nitrogens, which would immediately quench their nucleophilicity.
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Thermal Activation: Heat the reaction mixture to 120–140 °C under an inert nitrogen atmosphere for 12–16 hours. Causality: Elevated thermal energy is mandatory to overcome the high activation barrier caused by the steric hindrance and reduced nucleophilicity of the mono-arylated intermediate.
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Workup and Isolation: Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water. Causality: Due to its high XLogP3 (4.9), the target compound is entirely insoluble in water and precipitates immediately, allowing for rapid separation from the DMSO and inorganic salts.
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Purification: Filter the crude precipitate under a vacuum and recrystallize from hot ethanol to yield the pure product.
Workflow for the synthesis of 1,4-bis(4-chlorophenyl)piperazine via SNAr.
Analytical Characterization Protocols
To ensure scientific integrity, the synthesized compound must undergo a self-validating analytical workflow. This multi-tiered approach ensures that purity, mass, and structural connectivity are independently verified.
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Chromatographic Purity (HPLC-UV):
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Method: Reverse-phase HPLC using a C18 column. Mobile phase: Gradient of Acetonitrile/Water (0.1% TFA).
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Validation Logic: A single sharp peak at 254 nm indicates >95% purity. The late retention time (due to the highly organic mobile phase required) independently validates the compound's extreme lipophilic nature.
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Mass Spectrometry (LC-MS, ESI+):
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Method: Electrospray ionization in positive mode.
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Validation Logic: The presence of a base peak at m/z 307 [M+H]+ confirms the molecular weight. Crucially, the isotopic pattern will display a distinctive M, M+2, M+4 ratio of 9:6:1, self-validating the presence of exactly two chlorine atoms.
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Nuclear Magnetic Resonance (NMR):
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Method: 1H and 13C NMR in CDCl3 .
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Validation Logic: The C2v symmetry of the molecule results in a highly simplified spectrum. The eight piperazine protons will appear as a tight multiplet or singlet (depending on conformational averaging), while the aromatic protons will present as two distinct doublets (an AA'BB' system), unequivocally confirming para-substitution.
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Self-validating analytical workflow for compound characterization.
Application in Drug Development: The Diarylpiperazine Scaffold
1,4-Bis(4-chlorophenyl)piperazine is a highly valued building block in the development of broad-spectrum antifungal agents and CNS-active compounds 3.
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Antifungal Intermediates: Diarylpiperazines are direct structural precursors to complex triazole antifungals. While commercial drugs like posaconazole specifically utilize an asymmetric 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine core, the symmetrical bis-chlorophenyl variant is heavily utilized in Structure-Activity Relationship (SAR) studies. It serves as a rigid, hydrophobic probe to evaluate binding affinities within the lipophilic access channels of target enzymes, such as fungal lanosterol 14α-demethylase (CYP51).
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Pharmacokinetic Modulation: The incorporation of the bis-aryl piperazine moiety drastically alters the volume of distribution ( Vd ) and half-life of drug candidates. By replacing labile functional groups with this rigid, halogenated scaffold, medicinal chemists can effectively block cytochrome P450-mediated oxidative metabolism at the para-position, prolonging the compound's systemic circulation.
References
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National Center for Biotechnology Information. "1,4-Bis(4-chlorophenyl)piperazine | C16H16Cl2N2 | CID 305844 - PubChem." PubChem. Available at: [Link]
- Google Patents. "CN111362886B - Preparation method of posaconazole intermediate." Patent Literature.
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LookChem. "Cas 74853-08-0, 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine." Chemical Literature & Synthetic Applications. Available at:[Link]
